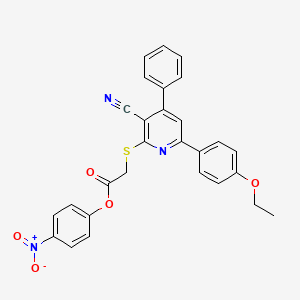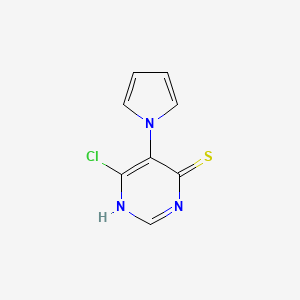
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol is a heterocyclic compound that contains both pyrimidine and pyrrole rings This compound is of significant interest due to its unique chemical structure, which imparts a range of chemical and biological properties
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Chlor-5-(1H-pyrrol-1-yl)pyrimidin-4-thiol umfasst typischerweise mehrstufige Prozesse. Ein gängiges Verfahren umfasst die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. So kann beispielsweise eine Mischung aus 2,4-Dichlor-1-(2,4-dichlorphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin und Natriummethoxid in Methanol unter Rückfluss erhitzt werden, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung umfassen oft ähnliche Synthesewege, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört die Verwendung der Mikrowellen-gestützten Synthese, die Reaktionszeiten deutlich verkürzen und die Ausbeuten verbessern kann .
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Chlor-5-(1H-pyrrol-1-yl)pyrimidin-4-thiol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können sie in entsprechende Thiole oder Amine umwandeln.
Substitution: Nucleophile Substitutionsreaktionen sind häufig, wobei das Chloratom durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid werden unter Rückflussbedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen je nach eingebrachtem Nucleophil eine Vielzahl von Derivaten erzeugen können .
Wissenschaftliche Forschungsanwendungen
6-Chlor-5-(1H-pyrrol-1-yl)pyrimidin-4-thiol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Industrie: Es wird bei der Entwicklung neuer Materialien mit einzigartigen elektronischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-5-(1H-pyrrol-1-yl)pyrimidin-4-thiol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es Kinaseenzyme hemmen, indem es an ihre aktiven Zentren bindet und so die Phosphorylierung von Zielproteinen blockiert. Diese Hemmung kann zur Störung von Signalwegen führen, die an Zellwachstum und -proliferation beteiligt sind .
Wirkmechanismus
The mechanism of action of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlor-7H-pyrrolo[2,3-d]pyrimidin: Diese Verbindung teilt einen ähnlichen Pyrimidinkern und wird ebenfalls auf ihre Kinasehemmungseigenschaften untersucht.
4-(tert-Butylthio)-6-chlor-5-(1H-pyrrol-1-yl)pyrimidin: Eine weitere verwandte Verbindung mit ähnlichen strukturellen Merkmalen und Anwendungen.
Einzigartigkeit
6-Chlor-5-(1H-pyrrol-1-yl)pyrimidin-4-thiol ist einzigartig durch sein spezifisches Substitutionsschema, das ihm eine besondere chemische Reaktivität und biologische Aktivität verleiht. Seine Kombination aus einem Pyrimidinring mit einer Thiolgruppe macht es besonders vielseitig in verschiedenen chemischen Reaktionen und Anwendungen .
Eigenschaften
Molekularformel |
C8H6ClN3S |
|---|---|
Molekulargewicht |
211.67 g/mol |
IUPAC-Name |
6-chloro-5-pyrrol-1-yl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C8H6ClN3S/c9-7-6(8(13)11-5-10-7)12-3-1-2-4-12/h1-5H,(H,10,11,13) |
InChI-Schlüssel |
DIUJBTIMEUIGHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)C2=C(NC=NC2=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


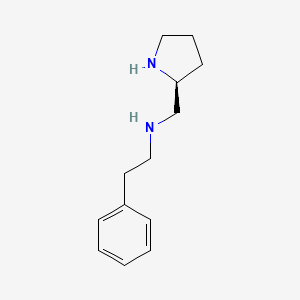






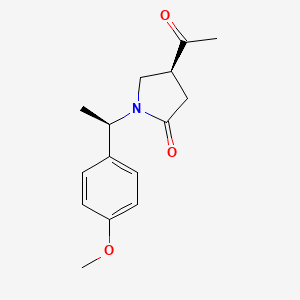
![ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B11779228.png)

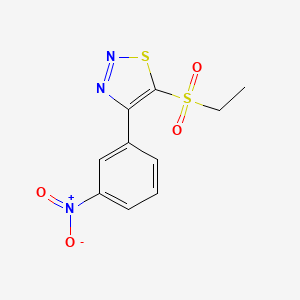

![4-([1,1'-Biphenyl]-4-yl)-2-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine](/img/structure/B11779258.png)
